Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a formylphenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-formylphenoxyacetic acid, which is then reacted with pyrrolidine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-formylphenoxyacetic acid can be converted to 4-carboxyphenoxyacetic acid.
Reduction: The formyl group can be reduced to 4-hydroxyphenoxyacetic acid.
Substitution: The ester group can be replaced with various functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and ester group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-(4-carboxyphenoxy)acetyl)pyrrolidine-2-carboxylate
- Methyl 1-(2-(4-hydroxyphenoxy)acetyl)pyrrolidine-2-carboxylate
- Methyl 1-(2-(4-methoxyphenoxy)acetyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
methyl 1-[2-(4-formylphenoxy)acetyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-15(19)13-3-2-8-16(13)14(18)10-21-12-6-4-11(9-17)5-7-12/h4-7,9,13H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLDSXDVYBDODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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